molecular formula C26H28N2O2 B5126180 Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone

Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B5126180
M. Wt: 400.5 g/mol
InChI Key: RKGQLERTFOTWCR-UHFFFAOYSA-N
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Description

Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone: is a complex organic compound that features a biphenyl group, a piperazine ring, and an ethoxybenzyl moiety

Properties

IUPAC Name

[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-2-30-25-14-8-21(9-15-25)20-27-16-18-28(19-17-27)26(29)24-12-10-23(11-13-24)22-6-4-3-5-7-22/h3-15H,2,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGQLERTFOTWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the biphenyl compound.

    Ethoxybenzyl Group Addition: The ethoxybenzyl group is added via a reductive amination reaction, where an ethoxybenzaldehyde reacts with the piperazine derivative in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethoxybenzyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The biphenyl and ethoxybenzyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring and ethoxybenzyl group.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the biphenyl and ethoxybenzyl groups.

Scientific Research Applications

Chemistry

In chemistry, Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its piperazine ring is a common motif in many pharmaceuticals, and the biphenyl group can enhance the compound’s binding affinity to biological targets.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further modifications.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the biphenyl group can enhance binding affinity through hydrophobic interactions. The ethoxybenzyl group can further modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
  • Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
  • 4-(4-Ethoxyphenyl)-4-(4-fluorophenyl)piperazin-1-yl)methanone

Uniqueness

Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone is unique due to the presence of the ethoxybenzyl group, which can enhance its solubility and pharmacokinetic properties compared to similar compounds. The combination of the biphenyl group and piperazine ring also provides a versatile scaffold for further functionalization and optimization in various applications.

Biological Activity

Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone, a compound characterized by its biphenyl and piperazine moieties, has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The compound features a biphenyl group connected to a piperazine ring and an ethoxybenzyl substituent. Its synthesis typically involves nucleophilic aromatic substitution reactions, where the biphenyl derivative reacts with piperazine under basic conditions. The general synthetic route can be summarized as follows:

  • Starting Materials : 4-bromobiphenyl and 4-(4-ethoxybenzyl)piperazine.
  • Reaction Conditions : Conducted in a solvent such as DMF or DMSO with a base like potassium carbonate.
  • Final Product : Purification through recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound's structure allows it to engage in:

  • Hydrogen Bonding : The piperazine nitrogen can form hydrogen bonds with biological macromolecules.
  • π-π Interactions : The biphenyl moiety can participate in π-π stacking interactions with aromatic residues in proteins.

These interactions may modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of pro-apoptotic pathways.
  • Case Study : A derivative demonstrated effectiveness against breast cancer cell lines by downregulating anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6.
  • Research Findings : In vitro studies showed that treatment with the compound reduced the production of TNF-alpha in macrophages, indicating its potential as an anti-inflammatory agent.

Neuroprotective Effects

Preliminary research suggests that Biphenyl derivatives may offer neuroprotective benefits:

  • Mechanism : By modulating neurotransmitter levels and reducing oxidative stress, these compounds could protect neuronal cells from damage.
  • Case Study : A related biphenyl compound improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is valuable:

Compound NameStructure FeaturesBiological Activity
BiphenylamineBiphenyl groupAnticancer activity
1-(4-Ethoxybenzoyl)piperazinePiperazine ringAnti-inflammatory effects
4-Pyridinyl-biphenyloxymethylPyridine substitutionNeuroprotective effects

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